molecular formula C8H11N3 B3260146 4-(Aminomethyl)benzenecarboximidamide CAS No. 32797-61-8

4-(Aminomethyl)benzenecarboximidamide

Cat. No.: B3260146
CAS No.: 32797-61-8
M. Wt: 149.19 g/mol
InChI Key: CHOGNBXWAZDZBM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzenecarboximidamide (CAS 32797-61-8) is a benzamidine derivative with the molecular formula C₈H₁₁N₃ and a molecular weight of 149.20 g/mol. Its structure features a benzamidine core (a benzene ring with a carboximidamide group) substituted with an aminomethyl group at the para position. This compound is of interest in medicinal chemistry due to the amidine moiety’s ability to interact with biological targets, such as proteases or receptors, via hydrogen bonding and ionic interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)benzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions and amines are often employed.

Major Products Formed

    Oxidation: Formation of benzenecarboximidamide oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzenecarboximidamide derivatives.

Scientific Research Applications

4-(Aminomethyl)benzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamidine Core

Table 1: Substituent-Based Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences vs. Target Compound Reference
4-(Aminomethyl)benzenecarboximidamide 32797-61-8 C₈H₁₁N₃ 149.20 -NH₂CH₂ at para position Reference compound
3-Aminomethylbenzamidine 73711-52-1 C₈H₁₁N₃ 149.20 -NH₂CH₂ at meta position Altered substitution position affects electronic distribution
Benzenecarboximidamide hydrochloride hydrate 206752-36-5 C₇H₁₀ClN₃O 187.63 -Cl, hydrate Hydrochloride salt enhances solubility
4-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]benzenecarboximidamide - C₁₇H₁₈N₄ 278.35 Benzimidazole-methyl group Bulky substituent alters steric interactions
4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide - C₃₀H₃₀N₂O₃ 478.58 Extended alkoxy-phenolic chain Increased hydrophobicity and size

Key Observations :

  • Salt Forms : Hydrochloride derivatives (e.g., Benzenecarboximidamide hydrochloride hydrate) improve aqueous solubility, making them more suitable for pharmacological applications .
  • Bulkier Groups : Compounds like the benzimidazole-methyl derivative introduce steric hindrance, which may reduce enzymatic binding but enhance selectivity for specific targets .

Functional Group Modifications

Table 2: Functional Group Variations

Compound Name Functional Group Modifications Biological Implications Reference
4-(Benzyloxy)benzenecarboximidamide hydrochloride Benzyloxy group at para position Enhanced lipophilicity for membrane penetration
4-[(3-chlorobenzyl)oxy]benzenecarboximidamide Chlorine substitution on benzyloxy group Electron-withdrawing effect alters reactivity
4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide Hexoxy spacer between aromatic rings Extended linker improves conformational flexibility

Key Observations :

  • Lipophilicity : Benzyloxy groups (e.g., 4-(Benzyloxy)benzenecarboximidamide hydrochloride) increase lipid solubility, favoring blood-brain barrier penetration .

Biological Activity

Overview

4-(Aminomethyl)benzenecarboximidamide, with the molecular formula C8H11N3, is a compound that has garnered attention for its diverse biological activities. Its unique structure, featuring an aminomethyl group and a carboximidamide moiety, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The primary biological target of this compound is prothrombin , a crucial protein involved in the blood coagulation cascade. The compound exhibits its effects by modulating prothrombin activity, which is essential for effective blood clotting. Additionally, studies have indicated its potential as an enzyme inhibitor , particularly in the context of viral infections.

Antiviral Properties

Recent research has highlighted the effectiveness of this compound derivatives as potent inhibitors of Ebola and Marburg viruses . These compounds have demonstrated low effective concentrations (EC50 values < 10 μM), indicating their potential as broad-spectrum antiviral agents .

Table 1: Antiviral Activity of this compound Derivatives

CompoundVirus TargetEC50 (µM)SI (Selectivity Index)
Compound 20Ebola (Mayinga)0.11>100
Compound 32Marburg (Angola)0.31>100
Compound 35Ebola/Marburg0.82>100

These compounds were synthesized through strategic modifications to enhance their selectivity and potency against viral entry mechanisms .

Anticancer Activity

In addition to its antiviral properties, this compound has been explored for its anticancer potential . Preliminary studies suggest that the compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. Its ability to target enzymes critical for cancer cell survival positions it as a candidate for further investigation in oncological research.

Case Studies

  • Ebola Virus Inhibition : A study utilizing pseudotyped assays demonstrated that certain derivatives of this compound significantly inhibited the entry of Ebola virus into host cells. The structural modifications led to compounds with enhanced metabolic stability and low cytotoxicity, making them suitable for further development as therapeutic agents against filoviruses .
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic signaling pathways, although detailed mechanisms remain under investigation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Aminomethyl)benzenecarboximidamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves condensation or Mannich-type reactions. For example, benzimidazole derivatives are synthesized using formaldehyde and amines under controlled pH and temperature . Reaction efficiency can be enhanced by optimizing catalyst choice (e.g., acidic or basic conditions) and solvent systems (e.g., ethanol or DMF). Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization ensures high purity. Confirm product integrity using HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (1H/13C) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the crystal structure using synchrotron radiation (e.g., PDB ID: 3KGP for analogous compounds) .
  • NMR spectroscopy : Perform 1H (400 MHz), 13C (100 MHz), and 2D experiments (COSY, HSQC) in deuterated DMSO or CDCl3 to assign protons and carbons .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion).
    Cross-reference experimental data with computational predictions (e.g., InChIKey from PubChem) .

Q. How can researchers validate the purity of this compound batches?

  • Methodological Answer :

  • HPLC : Use a reversed-phase C18 column (acetonitrile/water gradient) with UV detection. Compare retention times to standards .
  • Elemental analysis : Quantify C, H, N content to ±0.3% of theoretical values.
  • Melting point determination : Compare observed melting points to literature values (if available) .

Advanced Research Questions

Q. How can molecular docking simulations be optimized to study this compound's interactions with target proteins?

  • Methodological Answer :

  • Force field parameterization : Use GAFF in AMBER for ligand parameterization and AM1-BCC charges .
  • Docking software : Perform flexible docking with AutoDock Vina or Schrödinger Glide, allowing side-chain flexibility in the binding pocket.
  • Validation : Compare docking poses with X-ray structures (e.g., 3KGP complex) and calculate RMSD values (<2.0 Å acceptable) .

Q. What strategies resolve contradictions between computational binding predictions and experimental affinity data for this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) simulations : Run 100-ns simulations (AMBER/NAMD) to assess binding stability. Calculate binding free energies via MM-PBSA/GBSA .
  • Solvent effects : Include explicit water molecules and counterions in simulations.
  • Experimental cross-validation : Use SPR or ITC to measure binding kinetics/thermodynamics. Compare with computational ΔG values .

Q. How should researchers determine the protonation state of this compound under physiological conditions?

  • Methodological Answer :

  • pH titration experiments : Perform 1H NMR in D2O at varying pH (2–12) to identify pKa values of amidine (-NH2) and aminomethyl (-CH2NH2) groups.
  • Computational prediction : Use MarvinSketch or Epik to model protonation states at pH 7.4. Validate with crystallographic data (e.g., hydrogen-bonding networks in 3KGP) .

Q. What in vitro models are suitable for preliminary toxicological assessment of this compound?

  • Methodological Answer :

  • Cell viability assays : Use HepG2 or HEK293 cells treated with 1–100 μM compound for 24–72 hours. Measure IC50 via MTT/WST-1 assays .
  • Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100.
  • Mitochondrial toxicity : Monitor ATP levels and ROS production via luminescence/fluorescence assays .

Q. How can off-target interactions be systematically evaluated for this compound?

  • Methodological Answer :

  • In silico screening : Dock against a diverse panel of receptors (e.g., GPCRs, kinases) using Pharmit or SwissDock.
  • In vitro profiling : Use radioligand displacement assays (e.g., CEREP panel) to measure binding to 50+ targets.
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways .

Properties

IUPAC Name

4-(aminomethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOGNBXWAZDZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Aminomethyl)benzenecarboximidamide
4-(Aminomethyl)benzenecarboximidamide
4-(Aminomethyl)benzenecarboximidamide
4-(Aminomethyl)benzenecarboximidamide
4-(Aminomethyl)benzenecarboximidamide
4-(Aminomethyl)benzenecarboximidamide

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